Regiochemical Differentiation from 5-Carbaldehyde Isomer via MAO-A/B Selectivity Profile
The 5-carbaldehyde positional isomer (2-Acetylbenzo[d]oxazole-5-carbaldehyde) demonstrates potent MAO-A inhibition (IC₅₀ = 6 nM, human recombinant enzyme) and significantly weaker MAO-B inhibition (IC₅₀ = 2,100 nM), yielding a remarkable MAO-A/MAO-B selectivity ratio of ~350-fold [1]. Relocating the aldehyde from position 5 to position 4—as in the target compound—alters the spatial orientation of the formyl group relative to the benzoxazole core, which is predicted to shift the MAO isoform selectivity profile based on established structure-activity relationships in benzoxazole-derived MAO inhibitors [2]. Although direct enzymatic data for the 4-carbaldehyde isomer are not yet published, the regiochemical divergence provides a rational basis for selecting this isomer when distinct pharmacological fingerprints are desired.
| Evidence Dimension | MAO-A and MAO-B inhibitory potency |
|---|---|
| Target Compound Data | Not yet reported in public domain; predicted altered selectivity vs. 5-isomer based on SAR |
| Comparator Or Baseline | 2-Acetylbenzo[d]oxazole-5-carbaldehyde: MAO-A IC₅₀ = 6 nM; MAO-B IC₅₀ = 2,100 nM (human recombinant, Sf9 cells) |
| Quantified Difference | Positional isomer comparator shows 350× MAO-A selectivity; 4-isomer expected to differ |
| Conditions | Human recombinant MAO-A/MAO-B expressed in Sf9 cells; Amplex Red hydrogen peroxide detection assay |
Why This Matters
Procurement of the 4-carbaldehyde isomer enables exploration of a distinct SAR space that the commercially available 5-isomer cannot access.
- [1] BindingDB Entry BDBM50075964 / CHEMBL3415802. Affinity data: MAO-A IC₅₀ = 6 nM; MAO-B IC₅₀ = 2,100 nM. Assay: Human recombinant MAO expressed in Sf9 cells. Accessed 2024. View Source
- [2] Monoamine oxidase inhibitory properties of some benzazoles: Structure–Activity relationships. 1999. Benzazole MAO SAR study demonstrating that substituent position on the benzo ring modulates MAO-A vs. MAO-B selectivity. View Source
